molecular formula C12H18NO3+ B1211835 4-Hydroxybenzoylcholine CAS No. 5094-31-5

4-Hydroxybenzoylcholine

Cat. No. B1211835
CAS RN: 5094-31-5
M. Wt: 224.28 g/mol
InChI Key: BAPAICNRGIBFJT-UHFFFAOYSA-O
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Description

4-Hydroxybenzoylcholine is a 4-hydroxybenzoate ester . It has a molecular formula of C12H18NO3 . The average mass is 224.276 Da and the monoisotopic mass is 224.128113 Da .


Synthesis Analysis

4-Hydroxybenzoic acid (4-HBA) has emerged as a promising intermediate for several value-added bioproducts . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .


Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzoylcholine is C12H18NO3 . The average mass is 224.276 Da and the monoisotopic mass is 224.128113 Da . The ChemSpider ID is 133307 .


Physical And Chemical Properties Analysis

4-Hydroxybenzoylcholine has a molecular formula of C12H18NO3 . The average mass is 224.276 Da and the monoisotopic mass is 224.128113 Da .

Scientific Research Applications

Metabolism and Dermal Absorption in Cosmetics and Pharmaceuticals

4-Hydroxybenzoylcholine, as a derivative of parabens, plays a role in the dermal absorption and hydrolysis of parabens. It is hydrolyzed to 4-hydroxybenzoic acid in human and minipig skin. This process is critical for evaluating the disposition of parabens after dermal exposure and their potential to elicit localized toxicity in toiletries, cosmetics, and pharmaceuticals (Jewell et al., 2007).

Analysis in UV Radiation Exposure Studies

4-Hydroxybenzoylcholine is important in studies investigating the impact of UV radiation on skin cells. In particular, human keratinocyte cells treated with 4-hydroxybenzoates are analyzed for metabolites formed under UVA, UVB, and UVC radiation. These studies are significant for understanding the metabolic process triggered by UV radiation and its effects on skin cells exposed to cosmetic and pharmaceutical products containing 4-hydroxybenzoates (Lee et al., 2017).

Biotechnological Applications

4-Hydroxybenzoylcholine, as a derivative of 4-hydroxybenzoic acid (4-HBA), is a promising intermediate for producing value-added bioproducts with potential applications in food, cosmetics, pharmacy, and fungicides. The biosynthesis of 4-HBA-based products involves synthetic biology and metabolic engineering techniques, demonstrating its versatility and potential in various biotechnological fields (Wang et al., 2018).

Environmental Considerations and Analysis

Studies on the occurrence, fate, and behavior of parabens, including derivatives of 4-hydroxybenzoic acid in aquatic environments, reveal their presence in surface water and sediments due to widespread use in consumer products. These studies are crucial for understanding the environmental impact of these compounds and their potential as endocrine disrupters (Haman et al., 2015).

Biosensor Development

Biosensors have been developed for detecting benzoic acid derivatives, including 4-hydroxybenzoylcholine, in microbial engineering. This advancement aids in optimizing microbial strains for producing such compounds, thereby enhancing the efficiency of industrial processes involved in the synthesis of these derivatives (Castaño-Cerezo et al., 2020).

Microbial Production

Research on the microbial production of parabens, including the synthesis of 4-hydroxybenzoylcholine, has shown the potential of using genetically engineered microorganisms, such as Escherichia coli, for the bio-based production of these compounds. This approach offers a sustainable alternative to traditional chemical manufacturing processes (Hagel et al., 2018).

Future Directions

The future directions of 4-Hydroxybenzoylcholine research could involve exploring its potential applications in various fields, given that 4-Hydroxybenzoic acid, a related compound, has been identified as a promising intermediate for several value-added bioproducts . These applications could span across food, cosmetics, pharmacy, fungicides, and more .

properties

IUPAC Name

2-(4-hydroxybenzoyl)oxyethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(2,3)8-9-16-12(15)10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPAICNRGIBFJT-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198970
Record name 4-Hydroxybenzoylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzoylcholine

CAS RN

5094-31-5
Record name p-Hydroxybenzoylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5094-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzoylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxybenzoylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxybenzoylcholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/794QT4G4B2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (4-Hydroxybenzoyl)choline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029559
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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